

Thermochemical Profile of Dibromodifluoromethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibromodifluoromethane*

Cat. No.: *B1204443*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodifluoromethane (CBr_2F_2), also known as Halon 1202, is a halogenated methane derivative with notable chemical and physical properties. A comprehensive understanding of its thermochemical data is crucial for various applications, including its use as a fire suppressant, its role in atmospheric chemistry, and its potential as a reagent in chemical synthesis. This technical guide provides a detailed overview of the key thermochemical properties of **Dibromodifluoromethane**, outlines the experimental and computational methodologies used to determine these values, and presents the data in a clear, accessible format for scientific professionals.

Core Thermochemical Data

The fundamental thermochemical properties of **Dibromodifluoromethane** are summarized in the tables below. These values are essential for modeling chemical reactions, predicting reaction spontaneity and equilibrium, and understanding the energy balance of systems involving this compound.

Table 1: Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation ($\Delta_f H^\circ$) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Chemical Formula	IUPAC Name	CAS Number	State	ΔfH° (298.15 K) [kJ/mol]	Data Source
CB ₂ F ₂	Dibromodifluoromethane	75-61-6	Gas	-337.5 ± 2.5	Active Thermochemical Tables (ATcT)

Table 2: Standard Molar Entropy and Molar Heat Capacity

Standard molar entropy (S°) is a measure of the randomness or disorder of a substance, while molar heat capacity (C_p) is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.

Property	Value	Units	Data Source
Standard Molar Entropy (S°)	325.3	J/mol·K	Standard Thermodynamic Properties of Chemical Substances
Molar Heat Capacity (C_p)	77.0	J/mol·K	Standard Thermodynamic Properties of Chemical Substances

Table 3: Bond Dissociation Energies

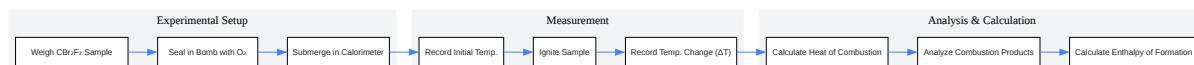
Bond dissociation energy (BDE) is the enthalpy change that occurs when a specific bond is broken homolytically. The values presented below are average bond energies and are not specific to **Dibromodifluoromethane** but provide a reasonable approximation.

Bond	Average Bond Dissociation Energy [kJ/mol]	Data Source
C-F	485	General Chemistry Textbooks
C-Br	276	General Chemistry Textbooks

Methodologies for Determination of Thermochemical Data

The thermochemical data presented in this guide are determined through a combination of experimental techniques and computational methods.

Experimental Protocols


1. Combustion Calorimetry:

Combustion calorimetry is a primary experimental method for determining the enthalpy of formation of organic compounds. For halogenated compounds like **Dibromodifluoromethane**, the procedure requires special considerations to ensure complete combustion and accurate analysis of the products.

- Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container called a bomb calorimeter. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.
- Generalized Protocol:
 - A weighed sample of liquid **Dibromodifluoromethane** is sealed in a sample holder (e.g., a gelatin capsule).
 - The sample is placed in the bomb, which is then sealed and pressurized with pure oxygen. A small, known amount of water is often added to the bomb to dissolve the acid gases produced.

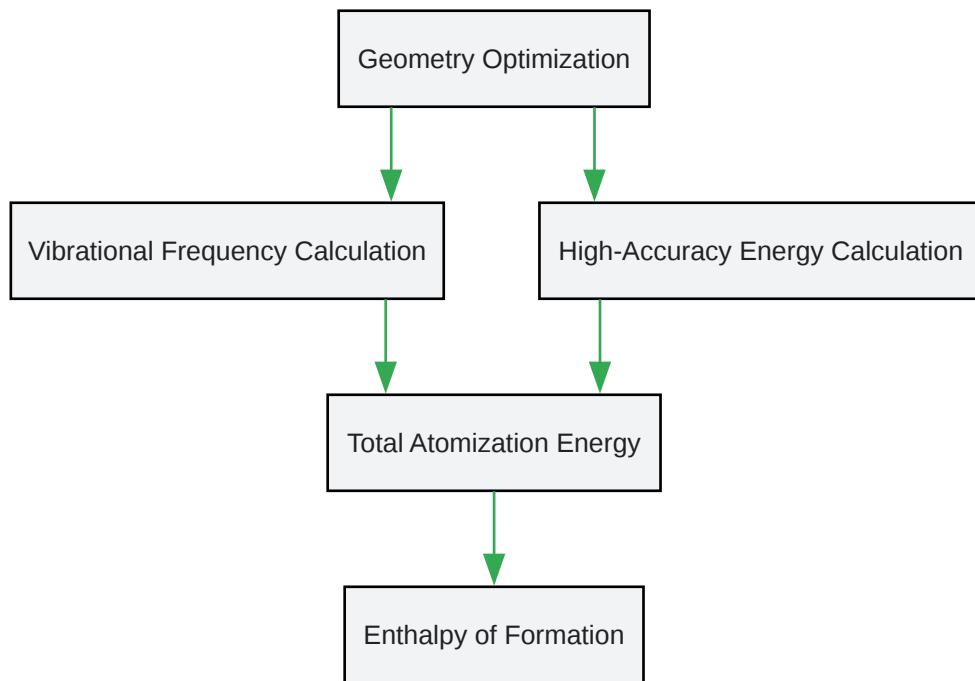
- The bomb is submerged in a known mass of water in an insulated container (the calorimeter).
- The initial temperature of the water is recorded.
- The sample is ignited by passing an electric current through a fuse wire.
- The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by extrapolating the cooling curve back to the time of ignition.
- The heat released by the combustion ($q_{\text{combustion}}$) is calculated using the total heat capacity of the calorimeter and the temperature change.
- The combustion products are carefully analyzed to determine the extent of reaction and to check for incomplete combustion. For CBr_2F_2 , the expected products are CO_2 , HF , and Br_2 . The amounts of these products are quantified.
- The standard enthalpy of combustion is calculated from the heat of reaction and the mass of the sample.
- The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO_2 and HF).

Logical Flow of Combustion Calorimetry:

[Click to download full resolution via product page](#)

Figure 1: Workflow for determining enthalpy of formation via combustion calorimetry.

Computational Protocols


1. Ab Initio Quantum Chemical Methods:

High-level ab initio quantum chemical calculations are powerful tools for predicting the thermochemical properties of molecules with high accuracy. The Active Thermochemical Tables (ATcT) approach, a source for the enthalpy of formation cited in this guide, combines experimental data with the results of sophisticated theoretical calculations to produce a self-consistent and highly accurate set of thermochemical values.

- Principle: These methods solve the Schrödinger equation for a molecule to determine its electronic structure and energy. From the calculated total energy, various thermochemical properties can be derived.
- Generalized Protocol (for Enthalpy of Formation):
 - Geometry Optimization: The three-dimensional structure of the **Dibromodifluoromethane** molecule is optimized to find the lowest energy conformation. This is typically done using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) with a suitable basis set.
 - Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE).
 - High-Accuracy Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), and a larger basis set.
 - Calculation of Total Atomization Energy: The total atomization energy (TAE) is calculated by subtracting the energies of the constituent atoms (in their ground electronic states) from the total energy of the molecule.
 - Derivation of Enthalpy of Formation: The gas-phase enthalpy of formation at 0 K is calculated from the TAE and the known experimental enthalpies of formation of the

gaseous atoms. This value is then corrected to 298.15 K using the calculated vibrational frequencies and standard thermodynamic relations.

Relationship between Computational Steps for Enthalpy of Formation:

[Click to download full resolution via product page](#)

Figure 2: Logical flow of *ab initio* calculation for enthalpy of formation.

Disclaimer

The thermochemical data and methodologies presented in this document are intended for informational purposes for a scientific audience. While the data is compiled from reputable sources, users should consult the primary literature for detailed experimental and computational specifics. The bond dissociation energies are average values and may not precisely reflect the values for **Dibromodifluoromethane**.

- To cite this document: BenchChem. [Thermochemical Profile of Dibromodifluoromethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204443#thermochemical-data-for-dibromodifluoromethane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com